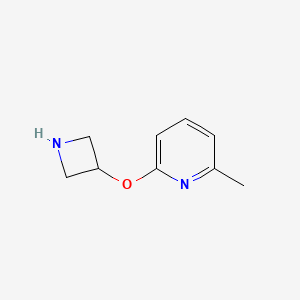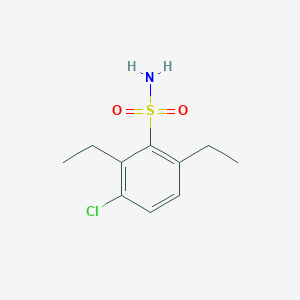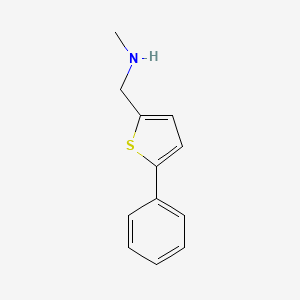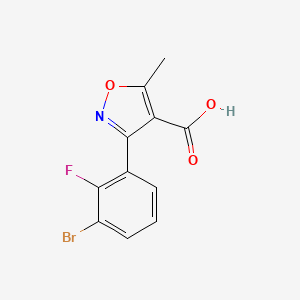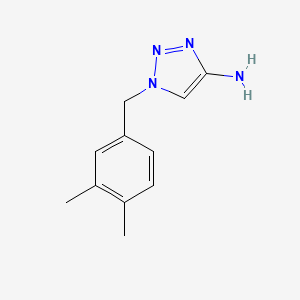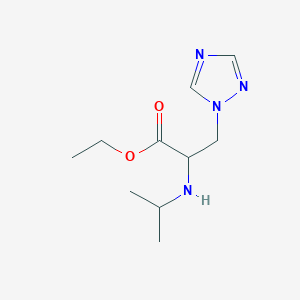
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy and ethyl-substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclobutyl alcohol with ethylcyclohexane in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted cyclobutoxy-ethylcyclohexanes (from nucleophilic substitution).
- Carboxylic acids or ketones (from oxidation).
- Methyl-substituted derivatives (from reduction).
Applications De Recherche Scientifique
1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The compound’s cyclobutoxy and ethylcyclohexane moieties contribute to its overall stability and reactivity, influencing its interaction with biological pathways and molecular targets.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-cyclobutoxy-4-ethylcyclohexane: Similar structure but with a chloromethyl group instead of bromomethyl.
1-(Bromomethyl)-1-cyclopentyloxy-4-ethylcyclohexane: Similar structure with a cyclopentyloxy group instead of cyclobutoxy.
1-(Bromomethyl)-1-cyclobutoxy-4-methylcyclohexane: Similar structure with a methyl group instead of ethyl.
Uniqueness: 1-(Bromomethyl)-1-cyclobutoxy-4-ethylcyclohexane is unique due to the combination of its bromomethyl group and the cyclobutoxy-ethylcyclohexane framework. This unique structure imparts specific reactivity and stability, making it valuable for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H23BrO |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-cyclobutyloxy-4-ethylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-2-11-6-8-13(10-14,9-7-11)15-12-4-3-5-12/h11-12H,2-10H2,1H3 |
Clé InChI |
JSZDMJLHLQBEEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(CBr)OC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


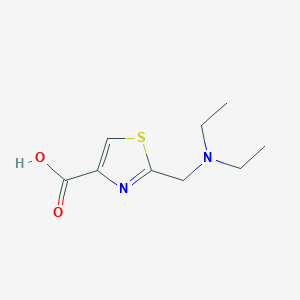
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
